Cepalycin II
Description
Cepalycin II is a secondary metabolite isolated from Burkholderia cepacia JN106, a Gram-negative bacterium within the Burkholderiaceae family. This compound exhibits dual biological activities: potent antifungal properties and significant hemolytic effects . Structurally, this compound is hypothesized to belong to the non-ribosomal peptide (NRP) family, given the genomic evidence of non-ribosomal peptide synthetase (NRPS) clusters in Burkholderia species that facilitate the production of bioactive compounds . While its exact molecular structure remains uncharacterized in the provided literature, functional studies highlight its role in microbial competition and host-pathogen interactions. For instance, this compound’s hemolytic activity suggests a contribution to the pathogenicity of B.
Properties
CAS No. |
157185-36-9 |
|---|---|
Molecular Formula |
C19H29FN4O8S2 |
Synonyms |
Cepalycin II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cepalycin II shares functional and ecological similarities with other Burkholderia-derived compounds, such as Burkholdines and Tropolone , though key differences in biological targets and toxicity profiles exist. Below is a detailed comparative analysis:
Burkholdines
Source Organism : Burkholderia spp. (e.g., B. ambifaria) .
Biological Activities :
- Antifungal Activity : Effective against plant and human fungal pathogens, including Aspergillus and Candida species.
- Hemolytic Activity : Disrupts erythrocyte membranes, contributing to host tissue damage .
Key Differences : - Structural Class : Burkholdines are lipopeptides with macrocyclic structures, whereas this compound’s structure is undefined but likely NRPS-derived .
- Ecological Role : Burkholdines are linked to both biocontrol (suppressing plant pathogens) and human infections, whereas this compound’s ecological niche remains less defined .
Tropolone
Source Organism : Burkholderia plantarii .
Biological Activities :
- Antimicrobial Spectrum : Broad activity against bacteria and fungi.
- Phytotoxicity : Causes rice seedling blight, limiting agricultural applications .
Key Differences : - Chemical Class : Tropolone is a bicyclic aromatic compound, distinct from the peptide-based this compound.
- Applications : Tropolone’s phytotoxicity restricts its use, whereas this compound’s hemolytic effects pose challenges for therapeutic use .
Comparative Data Table
Research Findings and Implications
- Dual Functionality : All three compounds exhibit antimicrobial activity paired with toxicity (hemolytic or phytotoxic), underscoring Burkholderia’s evolutionary strategy for survival in competitive environments .
- Structural Diversity : While Burkholdines and this compound are peptide-based, Tropolone’s aromatic structure highlights the metabolic versatility of Burkholderia .
- Therapeutic Challenges : The hemolytic activity of this compound and Burkholdines limits their direct therapeutic use, necessitating structural modifications or targeted delivery systems to mitigate toxicity .
Q & A
Q. How can principal contradiction analysis guide prioritization in this compound research?
- Methodological Answer :
- Identify the dominant factor limiting efficacy (e.g., bacterial efflux pumps vs. enzymatic degradation) through comparative genomics and proteomics.
- Allocate resources to address the principal contradiction first (e.g., develop efflux pump inhibitors) before secondary issues (e.g., formulation stability).
- Reassess contradictions iteratively as new data emerge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
